molecular formula C6H7ClF3N3O2 B1528254 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1442093-18-6

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No. B1528254
M. Wt: 245.59 g/mol
InChI Key: QOYDTUZVIYLKBP-UHFFFAOYSA-N
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Description

The compound “2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known for its high electronegativity .

Scientific Research Applications

Application

This research focuses on the enantioselective construction methods of chiral derivatives of α-tertiary amines using acyclic and cyclic trifluoromethylketimines . The importance of a trifluoromethyl group in the structure of ketimine substrates for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts is emphasized .

Method

An original stereoselective approach to the production of both enantiomers of 2-amino-2-phenyl-3,3,3-trifluoropropanoic acid was developed according to the Strecker reaction with trimethylsilyl cyanide (TMSCN) .

Results

The practical application of these chiral products in medicinal chemistry is covered .

2. Synthesis of 4-Amino-3-trifluoromethylpyrazoles

Application

The research explores the processes of 4-nitroso-3-trifluoromethylpyrazoles reduction under various conditions . The functionalization of the pyrazole scaffold makes it possible to obtain compounds with various pharmacological activities .

Method

The optimal conditions for the synthesis of 4-amino-3-trifluoromethylpyrazoles are the catalytic hydrogenation of 4-nitrosopyrazoles in ethanol under pressure (p 10 atm) at 50°C for 5–6 h .

Results

To obtain 4-amino-3-trifluoromethylpyrazoles, a similar reduction of 4-arylazo-3-trifluoromethylpyrazoles can be used .

3. Reduction of Trifluoromethyl-containing 4-Nitroso- and 4-Arylazopyrazoles

Application

This research explores the reduction processes of 4-nitroso-3-trifluoromethylpyrazoles under various conditions . The functionalization of the pyrazole scaffold makes it possible to obtain compounds with various pharmacological activities .

Method

The optimal method for the synthesis of 4-amino-3-trifluoromethylpyrazoles consists in the 5–6 h hydrogenation of 4-nitrosopyrazoles under pressure (p 10 atm) in the presence of a Pd/C catalyst at 50°С in ethanol .

Results

To obtain 4-amino-3-trifluoromethylpyrazoles, a similar reduction of 4-arylazo-3-trifluoromethylpyrazoles can be used .

4. Synthesis of Anti-depressant Molecules

Application

This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Method

The hydrogenated product was cyclized by first treating it with 2 M H2SO4 to release a free acid, and then with chloro-sulfonic acid to produce tetralone 246 91% of the time . Tetralone 246 was then employed to develop sertraline 34 by reductive amination with methylamine .

Results

Depression, a common mood syndrome, is triggered by the improper release of monoamine neurotransmitters as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

5. Trifluoromethylation of Secondary Amines

Application

This research explores a newly developed CF3SO2Na-based trifluoromethylation of secondary amines . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .

Method

The optimal conditions for the synthesis of trifluoromethyl amines involve the use of CF3SO2Na .

Results

This method complements the established synthesis strategy of trifluoromethyl amines .

6. Synthetic Design of Chiral α-Tertiary Amines

Application

This research focuses on the enantioselective construction methods of chiral derivatives of α-tertiary amines using acyclic and cyclic trifluoromethylketimines . The importance of a trifluoromethyl group in the structure of ketimine substrates for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts is emphasized .

Method

An original stereoselective approach to the production of both enantiomers of 2-amino-2-phenyl-3,3,3-trifluoropropanoic acid was developed according to the Strecker reaction with trimethylsilyl cyanide (TMSCN) .

Results

The practical application of these chiral products in medicinal chemistry is covered .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Trifluoromethyl-containing compounds are of great interest in medicinal chemistry and other fields .

properties

IUPAC Name

2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14;/h1H,2,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYDTUZVIYLKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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